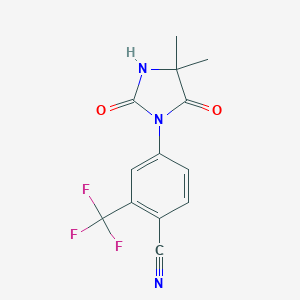

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile

Descripción general

Descripción

The compound “4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile” contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with two methyl groups and two carbonyl groups. The compound also contains a trifluoromethyl group and a nitrile group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The imidazolidine ring provides a rigid structure, while the trifluoromethyl group and nitrile group on the benzene ring contribute to the compound’s polarity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility in different solvents .Mecanismo De Acción

Target of Action

Cyanonilutamide, also known as RU-56279, is a nonsteroidal antiandrogen . Its primary target is the androgen receptor . Androgen receptors are nuclear transcription factors that are activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

Cyanonilutamide acts as a selective antagonist of the androgen receptor . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .

Biochemical Pathways

By blocking these receptors, Cyanonilutamide can inhibit the effects of androgens and thus affect various androgen-dependent biological processes .

Pharmacokinetics

It is known that both ru-56187 and ru-58841 appear to be prodrugs of cyanonilutamide in vivo in animals . This suggests that Cyanonilutamide may be metabolized in the body to produce active compounds.

Result of Action

The primary result of Cyanonilutamide’s action is its antiandrogenic activity . Despite its relatively low affinity for the androgen receptor, it shows significant antiandrogenic activity in animals . This activity can slow the progression of androgen-dependent diseases such as prostate cancer .

Análisis Bioquímico

Biochemical Properties

Cyanonilutamide interacts with the androgen receptor, a protein that plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues . Despite the bulky side chain projecting off of the AR-binding moiety, this novel conjugate of colchicine and Cyanonilutamide binds to AR with a K of 449 nmol/L .

Cellular Effects

Cyanonilutamide has significant antiandrogenic activity in animals . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .

Molecular Mechanism

Cyanonilutamide exerts its effects at the molecular level by binding to the androgen receptor and inhibiting its function . This binding interaction blocks the action of androgens, leading to changes in gene expression .

Propiedades

IUPAC Name |

4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c1-12(2)10(20)19(11(21)18-12)8-4-3-7(6-17)9(5-8)13(14,15)16/h3-5H,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCKLVAQENOQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901143349 | |

| Record name | 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143782-20-1 | |

| Record name | 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143782-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanonilutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143782201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-56279 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PAG4TC385 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does Cyanonilutamide, also known as 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile, interact with the androgen receptor (AR) and what are the downstream effects?

A1: Cyanonilutamide acts as a nonsteroidal anti-androgen by competitively binding to the ligand-binding domain of the androgen receptor (AR). [, , ] This binding prevents the AR from binding to its natural ligands, such as testosterone and dihydrotestosterone, thus inhibiting AR-mediated gene transcription. [, ] This inhibition disrupts the androgen signaling pathway, which is crucial for prostate cancer cell growth and survival. [, ]

Q2: Can Cyanonilutamide be used to target drugs specifically to prostate cancer cells?

A2: Researchers are exploring the use of Cyanonilutamide as a targeting moiety to deliver drugs specifically to prostate cancer cells. [, ] This strategy involves conjugating Cyanonilutamide to a cytotoxic agent via a cleavable linker. [, ] The Cyanonilutamide portion binds to the AR on prostate cancer cells, facilitating the internalization of the conjugate. [, ] Once inside the cell, the linker is cleaved, releasing the cytotoxic agent to exert its anti-cancer effect. [, ]

Q3: What are the challenges of designing effective AR-targeted drug conjugates using Cyanonilutamide?

A3: One major challenge is the limited space within the AR ligand-binding pocket, making it difficult to accommodate bulky drug conjugates. [] Additionally, the linker design is crucial; it needs to be stable enough for targeted delivery but readily cleavable once inside the cell to release the active drug. [] Researchers are actively investigating different linker designs and conjugation strategies to overcome these challenges and develop more effective AR-targeted therapies. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)

![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)